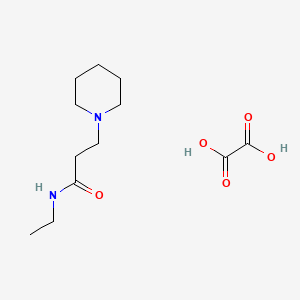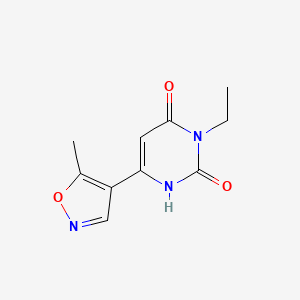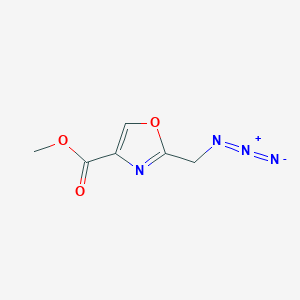
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
The compound “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine” is a pyrazine derivative. Pyrazines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine” would consist of a pyrazine core, which is a six-membered ring with two nitrogen atoms, with additional functional groups attached. The exact structure would depend on the positions and types of these functional groups .Chemical Reactions Analysis
The chemical reactions involving “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine” would depend on the specific conditions and reactants present. Pyrazine derivatives can undergo various chemical reactions, including substitutions, which allow for the creation of a vast array of pyrazine derivatives .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point and a boiling point . The exact physical and chemical properties of “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine” would depend on its specific structure and functional groups .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine” could include further investigation into its synthesis, properties, and potential applications. Pyrazine derivatives have a wide range of applications in various fields, including medicine, agriculture, and the flavor and fragrance industry .
properties
IUPAC Name |
2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXAVABEMQANDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)





![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)

![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)